

Environmental Impact of Triethanolamine Borate: A Technical Guide

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Compound of Interest

Compound Name: Triethanolamine borate

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Abstract

This technical guide provides a comprehensive overview of the environmental impact of **triethanolamine borate**. Due to a notable lack of direct ecotoxicological and environmental fate studies on **triethanolamine borate**, this document employs a read-across approach, synthesizing data from its constituent components, triethanolamine (TEA) and boric acid, as well as the analogous compound, monoethanolamine borate. **Triethanolamine borate** is generally considered to be an environmentally friendly and non-toxic substance, primarily due to its anticipated hydrolysis in aqueous environments into triethanolamine and boric acid, both of which have well-characterized environmental profiles.^{[1][2][3]} This guide summarizes available quantitative data, outlines standard experimental protocols for environmental assessment, and provides visualizations of key environmental processes and testing workflows.

Introduction

Triethanolamine borate is a water-soluble coordination compound formed from the reaction of triethanolamine and boric acid.^[3] It finds application as a rust inhibitor, lubricating additive, flame retardant, and catalyst.^{[1][3]} Despite its industrial use, specific data on its environmental impact remains limited in publicly accessible literature. Safety Data Sheets (SDS) for **triethanolamine borate** consistently report that information on its ecotoxicity, persistence, degradability, and bioaccumulative potential is "not available".^{[4][5][6][7]} This guide addresses

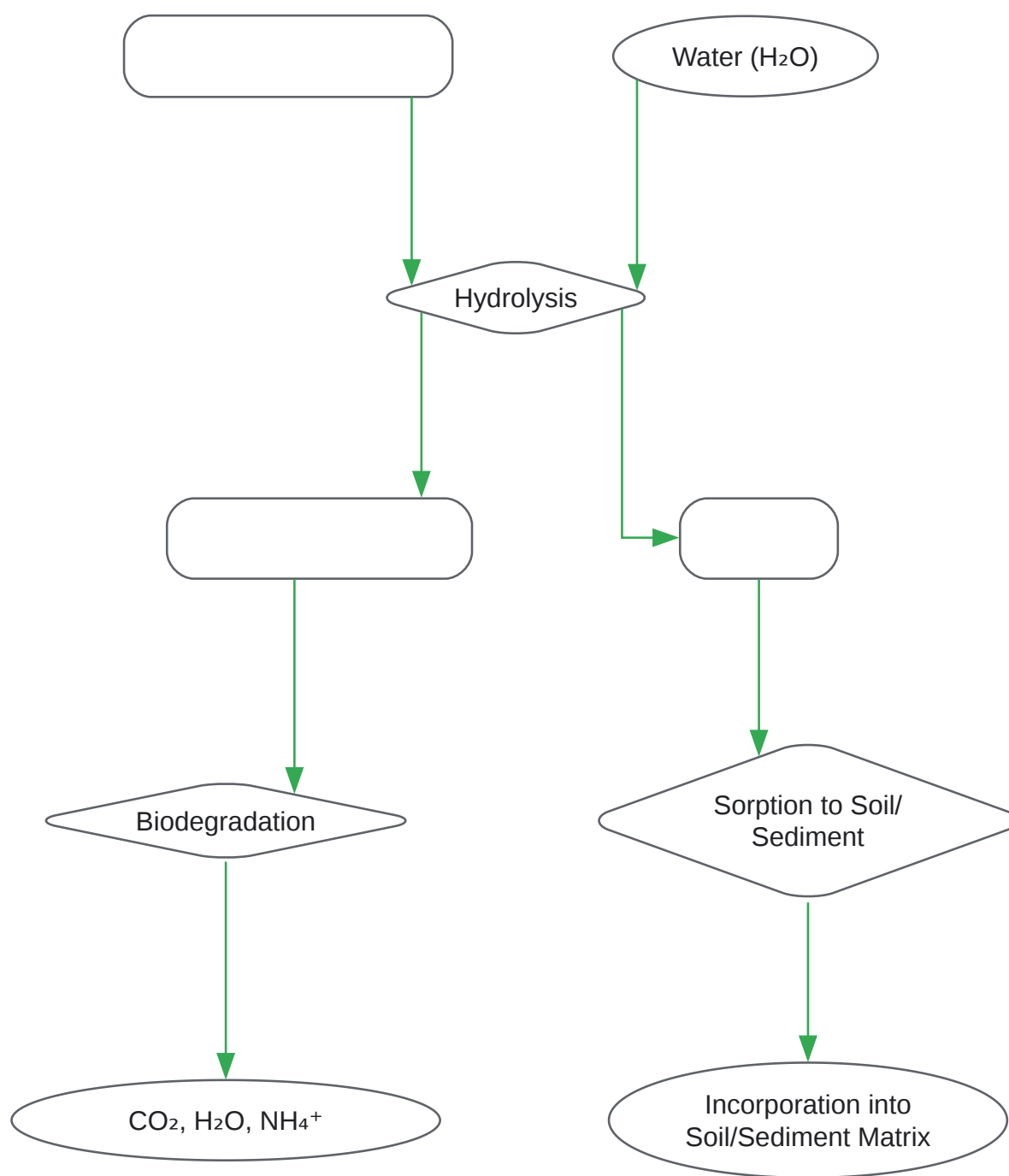
this data gap by evaluating the environmental properties of its hydrolysis products and related compounds to build a robust environmental profile.

Environmental Fate

The primary determinant of **triethanolamine borate**'s environmental fate is its susceptibility to hydrolysis. In aqueous environments, it is expected to break down into triethanolamine and boric acid.[8][9] The B-N bond in the cage-like structure of **triethanolamine borate** provides greater hydrolytic stability compared to simple borate esters.[10]

Abiotic Degradation: Hydrolysis

The hydrolysis of **triethanolamine borate** is a critical pathway for its degradation in the environment. This process cleaves the ester bonds, releasing triethanolamine and boric acid.



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Figure 1: Environmental Fate Pathway of **Triethanolamine Borate**.

Biotic Degradation

Direct biodegradation data for **triethanolamine borate** is unavailable. However, its hydrolysis product, triethanolamine, is considered to be readily biodegradable.[11] Studies on

triethanolamine have shown a half-life in soil and water ranging from days to weeks.[8]

Monoethanolamine borate, a similar compound, is also found to be readily biodegradable.[9]

Bioaccumulation

There is a low potential for bioaccumulation of **triethanolamine borate**. The estimated bioconcentration factor (BCF) for the triethanolamine anion is 0.4, and the bioaccumulation factor (BAF) is 0.9, indicating a low likelihood of accumulation in organisms.[4] The log Kow for monoethanolamine borate is less than 3, further suggesting a low potential for bioaccumulation.[9]

Environmental Distribution (Mobility)

The mobility of **triethanolamine borate** in the environment will be governed by its hydrolysis products. Triethanolamine has low sorption to soil and sediment, suggesting moderate migration to groundwater.[4] For boron, the soil-water partition coefficient (Kp) has a median value of 2.19 L/kg, indicating some partitioning to soil and sediments.[12][13]

Ecotoxicity

Specific ecotoxicity data (e.g., LC50, EC50) for **triethanolamine borate** is not available in the reviewed literature.[1][4][7] Therefore, an assessment of its potential ecotoxicity is based on data for its components and analogues.

Aquatic Toxicity

The aquatic toxicity of triethanolamine is low. For the fathead minnow (*Pimephales promelas*), the 96-hour LC50 is reported as 11,800 mg/L.[14] For the aquatic invertebrate *Daphnia magna*, the 48-hour EC50 is 609.98 mg/L.[15] Monoethanolamine borate is described as having a moderate acute toxicity concern for aquatic organisms.[9] Boron's toxicity to aquatic life varies widely depending on the species.[16]

Terrestrial Toxicity

Information on the terrestrial toxicity of **triethanolamine borate** is not available. Boron is an essential micronutrient for plants but can be toxic at high concentrations.[17]

Data Summary

The following tables summarize the available quantitative data for triethanolamine, boric acid/borates, and monoethanolamine borate.

Table 1: Environmental Fate Data of Triethanolamine and Related Compounds

Parameter	Substance	Value	Reference
Biodegradation	Triethanolamine	Readily biodegradable	[11]
Monoethanolamine borate	73-75% in 28 days (OECD 301B)	[9]	
Bioaccumulation Factor (BAF)	Triethanolamine anion	0.9	[4]
Bioconcentration Factor (BCF)	Triethanolamine anion	0.4	[4]
Log Koc	Monoethanolamine borate	~1.26	[9]
Soil Partition Coefficient (Kp)	Boron	2.19 L/kg (median)	[12] [13]

Table 2: Aquatic Ecotoxicity Data of Triethanolamine

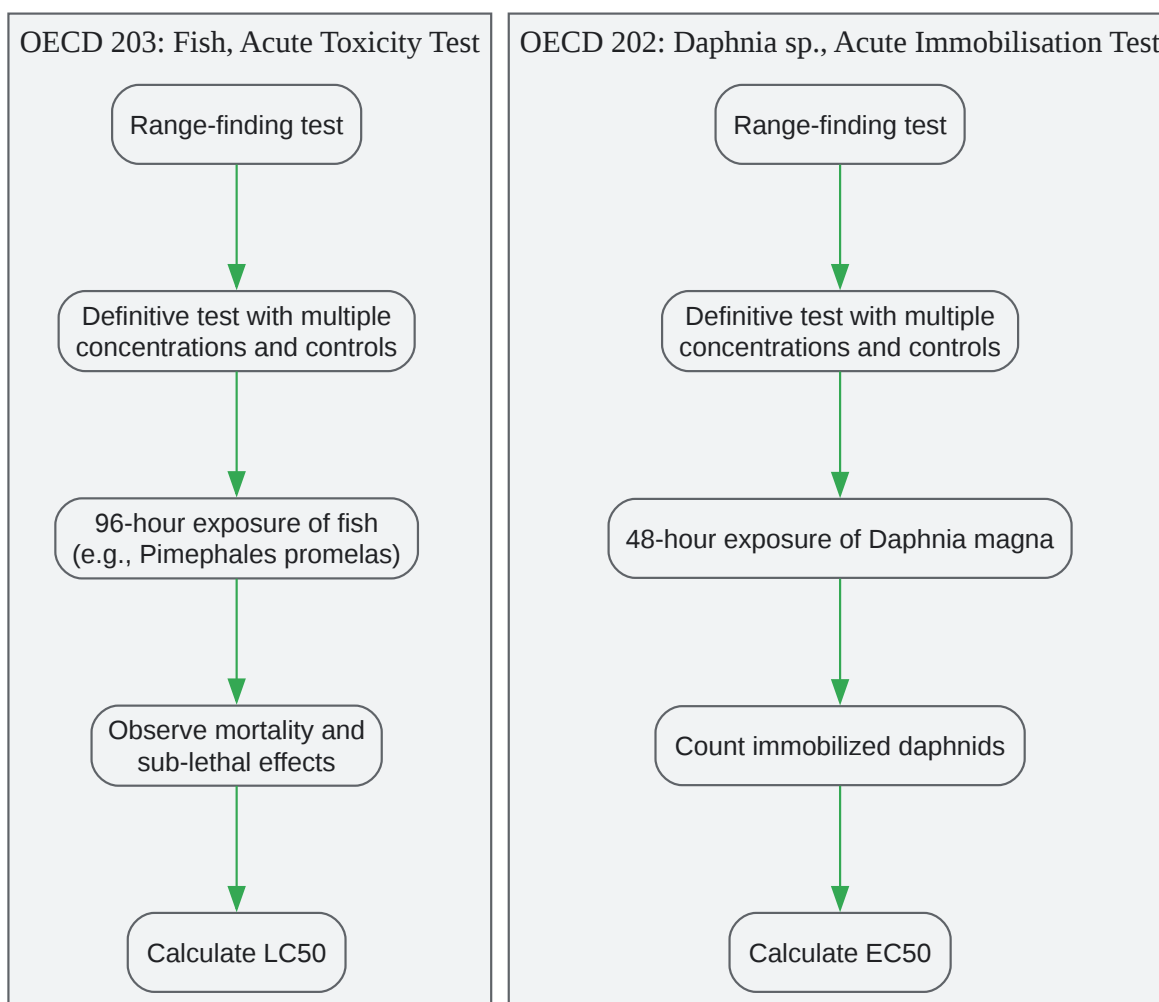
Species	Endpoint	Value	Exposure Time	Reference
Pimephales promelas (Fathead Minnow)	LC50	11,800 mg/L	96 hours	[14]
Daphnia magna (Water Flea)	EC50	609.98 mg/L	48 hours	[15]

Experimental Protocols

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, would be appropriate for generating the missing environmental data for **triethanolamine borate**.^[18]

Aquatic Toxicity Testing

A standard approach to assessing acute aquatic toxicity would involve tests on fish, aquatic invertebrates, and algae.



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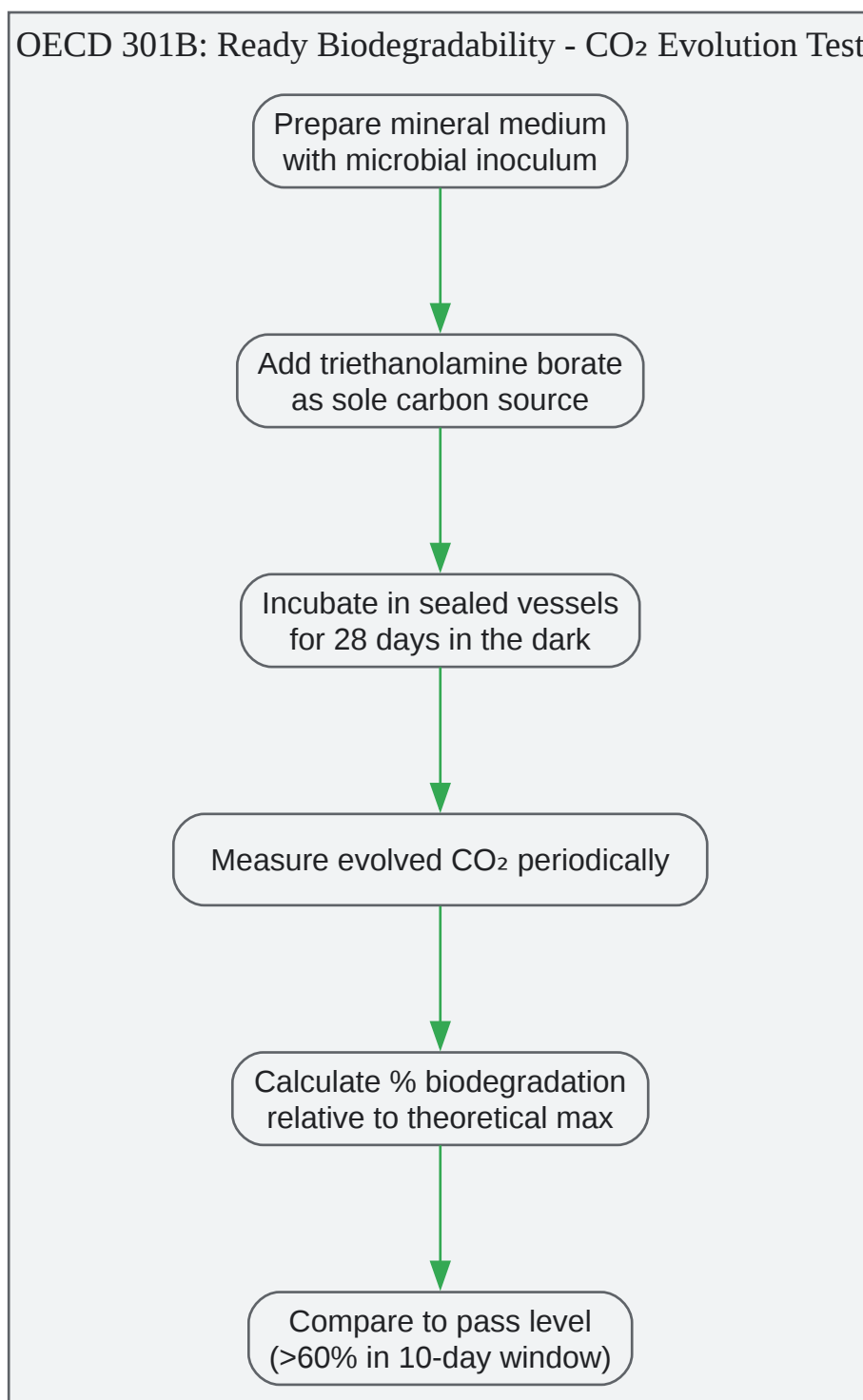
Figure 2: Experimental Workflow for Aquatic Toxicity Testing.

Protocol for OECD 203 (Fish, Acute Toxicity Test):

- **Test Organism:** A recommended fish species, such as the Rainbow Trout (*Oncorhynchus mykiss*) or Fathead Minnow (*Pimephales promelas*).
- **Test Substance Preparation:** A series of aqueous solutions of **triethanolamine borate** at different concentrations are prepared. A control group with no test substance is also included.
- **Exposure:** Fish are exposed to the different concentrations for a period of 96 hours under controlled conditions (temperature, light, oxygen levels).
- **Observations:** Mortality and any sub-lethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.
- **Data Analysis:** The concentration that is lethal to 50% of the test organisms (LC50) is calculated using appropriate statistical methods.

Biodegradability Testing

Ready biodegradability can be assessed using the OECD 301 series of tests. The CO2 Evolution Test (OECD 301B) is a common method.

OECD 301B: Ready Biodegradability - CO₂ Evolution Test

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Figure 3: Experimental Workflow for Biodegradability Testing.

Protocol for OECD 301B (CO₂ Evolution Test):

- **Inoculum:** A source of microorganisms, typically from the effluent of a domestic wastewater treatment plant, is used.
- **Test Setup:** The test substance is added to a mineral medium as the sole source of organic carbon, and this is then inoculated with the microorganisms. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.
- **Incubation:** The flasks are incubated for 28 days under aerobic conditions in the dark at a constant temperature.
- **Measurement:** The amount of CO₂ produced from the microbial respiration is measured throughout the test.
- **Calculation:** The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount based on the carbon content of the test substance. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test.

Conclusion

While direct experimental data on the environmental impact of **triethanolamine borate** is scarce, a read-across analysis of its hydrolysis products and structural analogues provides a strong basis for its environmental assessment. The available evidence suggests that **triethanolamine borate** has a low potential for bioaccumulation and its primary components are biodegradable (triethanolamine) or have well-characterized partitioning behavior (borates). The aquatic toxicity of its main degradation product, triethanolamine, is low. To provide a definitive environmental risk assessment, further studies following standardized OECD guidelines on the parent compound are recommended.

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